Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride
Overview
Description
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate to form the quinazoline ring . The benzylamino group is then introduced through nucleophilic substitution reactions, followed by the esterification of the benzoate group . The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-biofilm properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes involved in DNA replication and repair, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Benzylamino-substituted quinazolines: These compounds have similar structural features and are used in similar applications.
Uniqueness
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation makes it a promising candidate for developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2.ClH/c1-29-22(28)17-11-13-18(14-12-17)25-23-26-20-10-6-5-9-19(20)21(27-23)24-15-16-7-3-2-4-8-16;/h2-14H,15H2,1H3,(H2,24,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYCPPOXALNCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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